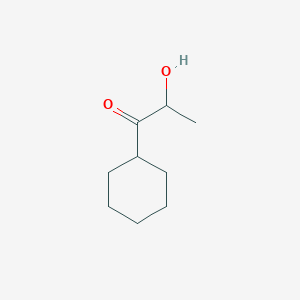

1-cyclohexyl-2-hydroxypropan-1-one

Description

Structural Significance and Intrinsic Chirality of 1-Cyclohexyl-2-hydroxypropan-1-one

The structure of this compound is distinguished by the presence of a cyclohexyl group attached to a propanone backbone, which also features a hydroxyl group at the second carbon position. This specific arrangement of a bulky, non-polar cyclohexyl moiety and a polar hydroxyl group on a short ketone chain results in distinct stereochemical properties and reactivity patterns. smolecule.com

A key structural feature of this compound is its intrinsic chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. This chirality is a significant aspect of its chemical identity, making it a valuable intermediate in the synthesis of other chiral compounds, which is of particular importance in the development of pharmaceuticals and agrochemicals. smolecule.com

Role of the α-Hydroxy Ketone Moiety in Advanced Organic Synthesis

This compound belongs to the class of α-hydroxy ketones, also known as acyloins. wikipedia.org This functional group, consisting of a hydroxyl group on the carbon atom adjacent (in the alpha position) to a ketone carbonyl group, is a highly versatile and valuable building block in organic synthesis. quora.comebi.ac.uk

The α-hydroxy ketone moiety is a precursor for a wide array of other important functional groups and molecular structures, including amino alcohols and diols. ebi.ac.uk Its utility is demonstrated in its application as a key intermediate in the synthesis of complex molecular architectures and various natural products. ebi.ac.uk Furthermore, α-hydroxy ketones are frequently encountered as crucial intermediates in the preparation of active pharmaceutical ingredients (APIs). researchgate.net

One of the characteristic reactions of α-hydroxy ketones is the acyloin rearrangement, where treatment with a base, acid, or heat can induce a 1,2-shift of an alkyl or aryl substituent to form an isomeric product. researchgate.netnih.gov This rearrangement is a powerful tool for ring expansions and contractions in complex cyclic systems. researchgate.net

The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of epoxides, the reductive coupling of carbonyl compounds, and the enantioselective synthesis from alkynes and aldehydes followed by ozonolysis. wikipedia.orgorganic-chemistry.org

Position of this compound within the Broader Class of Cyclohexyl-Substituted Organic Compounds

The cyclohexyl group is a fundamental structural component in a vast range of organic compounds. fiveable.me As a cyclic alkyl group, it imparts specific physical and chemical properties to a molecule, such as its boiling point, solubility, and reactivity. fiveable.me The presence of a cyclohexyl group is common in many pharmaceuticals, natural products, and materials. fiveable.me For instance, incorporating cyclohexyl-substituted aryl groups into anthracene has been shown to enhance the thermal stability of organic semiconductors. nih.gov

The substitution on the cyclohexyl ring can lead to the formation of various stereoisomers, which can significantly influence the molecule's biological activity and chemical behavior. fiveable.me In the context of medicinal chemistry, replacing a cyclohexyl or aryl ring with a pentafluorocyclohexyl moiety has been observed to reduce lipophilicity, a desirable property in drug discovery. nih.gov

This compound, therefore, is a member of this large family of cyclohexyl-containing compounds. Its specific combination of the cyclohexyl ring with the reactive α-hydroxy ketone functionality provides a unique platform for synthetic modifications and the exploration of novel chemical entities with potential applications in various fields.

Overview of Research Trajectories for this compound in Academic Literature

While specific research focusing exclusively on this compound is limited, the broader class of α-hydroxy ketones is the subject of extensive and ongoing research. These compounds are recognized as important synthetic intermediates for medicinally relevant molecules, as many biologically active compounds contain a tertiary hydroxy moiety that can be derived from them. nih.gov

Current research trajectories involving α-hydroxy ketones include:

Asymmetric Synthesis: A significant area of focus is the development of new methods for the asymmetric synthesis of chiral α-hydroxy ketones. nih.gov This is crucial for producing enantiomerically pure compounds for pharmaceutical applications.

Total Synthesis: α-Hydroxy ketones continue to be pivotal intermediates in the total synthesis of complex natural products. researchgate.net

Biocatalysis: The use of enzymes and whole-cell systems for the production of α-hydroxy ketones is an expanding field. ebi.ac.uk Biocatalytic methods offer advantages in terms of enantioselectivity and environmentally friendly reaction conditions.

Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to synthesize α-hydroxy ketones, including catalytic oxidations of alkenes. ebi.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLMBNLBZVIGSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454174 | |

| Record name | 1-Propanone, 1-cyclohexyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198057-56-6 | |

| Record name | 1-Propanone, 1-cyclohexyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Cyclohexyl 2 Hydroxypropan 1 One and Analogues

Chemo- and Regioselective Approaches to the 1-Cyclohexyl-2-hydroxypropan-1-one Carbon Skeleton

The construction of the this compound carbon skeleton requires precise control over the introduction of the cyclohexyl and propanone moieties, as well as the selective hydroxylation of the α-carbonyl position.

Introduction of Cyclohexyl and Propanone Moieties via Organometallic Reagents

The formation of the carbon backbone of this compound can be achieved through the coupling of a cyclohexyl group and a propanone equivalent. One common strategy involves the use of organometallic reagents. For instance, a Friedel-Crafts acylation reaction can be employed, where cyclohexanecarbonyl chloride reacts with a suitable propanone synthon in the presence of a Lewis acid catalyst like aluminum chloride. google.com This method allows for the direct formation of the cyclohexyl-propanone linkage.

Alternatively, the cyclohexyl moiety can be introduced via nucleophilic addition of a cyclohexyl organometallic reagent, such as a cyclohexyl Grignard reagent or a cyclohexyllithium species, to a propanone derivative that is appropriately functionalized at the α-position to facilitate subsequent hydroxylation.

Controlled Hydroxylation Techniques for α-Carbonyl Positions

The direct hydroxylation of the α-carbon of a ketone is a key step in the synthesis of α-hydroxy ketones. acs.org A number of methods have been developed to achieve this transformation with high selectivity.

One approach involves the use of molecular oxygen as the oxidant. thieme-connect.deacs.org For example, a transition-metal-free autocatalytic procedure using a catalytic amount of cesium carbonate and molecular oxygen can effectively hydroxylate a variety of carbonyl compounds. thieme-connect.de This method often requires a reducing agent, such as triethyl phosphite, to convert the in situ generated α-hydroperoxide intermediate to the desired α-hydroxy ketone. thieme-connect.de Palladium catalysis has also been shown to be effective for the α-hydroxylation of carbonyl compounds using molecular oxygen. thieme-connect.de

Another widely used method is the oxidation of enolates or silyl (B83357) enol ethers with electrophilic oxygen sources. researchgate.net Chiral oxaziridines, such as (camphorylsulfonyl)oxaziridine, are effective reagents for the asymmetric oxidation of ketone enolates to produce optically active α-hydroxy ketones. researchgate.net The stereoselectivity of this reaction is influenced by the enolate's substitution pattern and geometry. researchgate.net

Catalytic Systems for the Enantioselective Synthesis of this compound and Related Chiral Alcohols

The development of catalytic systems for the enantioselective synthesis of α-hydroxy ketones is a significant area of research, as the chirality at the α-position can be crucial for biological activity.

Phase-transfer catalysis offers an environmentally friendly and practical approach for the asymmetric α-hydroxylation of ketones using molecular oxygen. acs.org Chiral phase-transfer catalysts can facilitate the formation of enantioenriched α-hydroxy ketones in good yields and with good enantioselectivities. acs.org

Enzymatic reductions provide another powerful tool for the enantioselective synthesis of α-hydroxy carbonyl compounds. google.com Enzymes isolated from microorganisms like Gluconobacter oxydans can catalyze the regioselective and stereoselective reduction of α-dicarbonyl compounds to form the corresponding α-hydroxy ketones. google.com These biocatalytic processes are advantageous due to their high efficiency, mild reaction conditions, and use of inexpensive starting materials. google.com

| Catalyst/Method | Substrate Type | Key Features |

| Chiral Phase-Transfer Catalysis | Acyclic and Cyclic Ketones | Uses molecular oxygen as the oxidant, environmentally friendly, good yields and enantioselectivities. acs.org |

| Gluconobacter oxydans Enzymes | α-Diketones, α-Ketoaldehydes, α-Keto Esters | High regioselectivity and stereoselectivity, mild conditions, uses inexpensive starting materials. google.com |

| Chiral Oxaziridines | Ketone Enolates | High optical purity of α-hydroxy ketones, stereoselectivity dependent on enolate structure. researchgate.net |

Multicomponent Reactions and Cascade Processes for Constructing Functionalized this compound Derivatives

Multicomponent reactions (MCRs) and cascade processes offer an efficient and atom-economical approach to synthesize complex molecules from simple starting materials in a single step. nih.govnih.gov These strategies are well-suited for the construction of functionalized derivatives of this compound.

For instance, a one-pot multicomponent Hantzsch reaction can be adapted to synthesize dihydropyridine (B1217469) derivatives, which can be further functionalized. beilstein-journals.org While not directly producing this compound, the principles of MCRs can be applied to design novel synthetic routes. A hypothetical MCR for a this compound derivative could involve the reaction of a cyclohexyl aldehyde, a component contributing the propanone backbone, and a nucleophile in a one-pot process.

Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially without the isolation of intermediates, can also be employed. For example, a cascade reaction could be initiated by the addition of a nucleophile to an α,β-unsaturated ketone bearing a cyclohexyl group, followed by an intramolecular cyclization and subsequent functionalization to yield a complex derivative. The development of such reactions for quinoxalin-2(1H)-one derivatives highlights the potential for applying similar strategies to other heterocyclic systems that could incorporate the this compound motif. mdpi.com

Application of High-Throughput Experimentation in Optimizing Synthetic Pathways to this compound

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of chemical reactions. chemrxiv.orgyoutube.comresearchgate.net By performing a large number of reactions in parallel on a small scale, HTE allows for the rapid screening of various reaction parameters, such as catalysts, solvents, temperatures, and reagent concentrations. youtube.com

In the context of synthesizing this compound, HTE can be used to:

Optimize reaction conditions: Quickly identify the optimal conditions for the chemo- and regioselective synthesis of the target molecule. researchgate.net

Discover novel catalysts: Screen libraries of potential catalysts for the enantioselective synthesis of chiral α-hydroxy ketones. youtube.com

Map reaction landscapes: Gain a better understanding of the factors that influence reaction yield and selectivity. youtube.com

The workflow for an HTE experiment typically involves the automated dispensing of reagents into multi-well plates, followed by parallel reaction execution, high-throughput analysis (e.g., by LC-MS or GC-MS), and data analysis to identify promising reaction conditions. youtube.comresearchgate.net This approach has been successfully applied to optimize various synthetic transformations, including the synthesis of ketone-containing active pharmaceutical ingredient (API) impurities. researchgate.net

| HTE Application | Benefit for Synthesis of this compound |

| Reaction Optimization | Faster identification of ideal conditions for yield and selectivity. researchgate.net |

| Catalyst Screening | Rapid discovery of efficient and enantioselective catalysts. youtube.com |

| Library Synthesis | Quick generation of a diverse set of analogues for structure-activity relationship studies. youtube.com |

Synthesis of Complex Bioactive Analogues Incorporating the this compound Motif

The this compound motif can serve as a key structural element in the design and synthesis of complex bioactive molecules. By incorporating this scaffold into larger molecular frameworks, it is possible to develop new compounds with potential therapeutic applications.

For example, the pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone scaffolds are found in many natural products with diverse biological activities, including antiproliferative and antitubulin effects. nih.gov The synthesis of libraries of compounds based on these privileged heterocyclic systems, which could potentially incorporate a this compound side chain, can lead to the discovery of new anticancer agents. nih.gov The multicomponent synthesis of such libraries allows for the rapid generation of structural diversity for biological screening. nih.gov

Elucidating Reactivity and Chemical Transformations of 1 Cyclohexyl 2 Hydroxypropan 1 One

Nucleophilic Addition Reactions at the Carbonyl Center of 1-Cyclohexyl-2-hydroxypropan-1-one

The carbonyl group in this compound is a primary site for nucleophilic attack. ncert.nic.inlibretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a wide array of nucleophiles. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. ncert.nic.in This intermediate is an alkoxide, which is then typically protonated to yield the final alcohol product. The reactivity of the carbonyl group can be influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have only one bulky substituent, reducing steric hindrance. ncert.nic.in

Common nucleophilic addition reactions for ketones like this compound include:

Reaction with Grignard Reagents (R-MgX): This reaction is a classic method for forming carbon-carbon bonds. The Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon to form a new C-C bond. Subsequent workup with an acid yields a tertiary alcohol.

Reaction with Organolithium Compounds (R-Li): Similar to Grignard reagents, organolithium compounds are powerful nucleophiles that add to the carbonyl group, also resulting in the formation of tertiary alcohols after an aqueous workup. chemistrysteps.com

Reaction with Cyanide (e.g., from KCN/acid): The addition of a cyanide ion to the carbonyl group forms a cyanohydrin. This reaction is significant as it extends the carbon chain by one carbon. studymind.co.uk

Reduction with Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. studymind.co.uktib.eu In the case of this compound, this would result in the formation of a diol.

The table below summarizes the expected products from these reactions with this compound.

| Reagent | Product Type | Specific Product Name |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | 1-Cyclohexyl-1-methyl-1,2-propanediol |

| Organolithium (e.g., CH₃Li) | Tertiary Alcohol | 1-Cyclohexyl-1-methyl-1,2-propanediol |

| KCN/H⁺ | Cyanohydrin | 1-Cyclohexyl-1-cyano-1,2-propanediol |

| NaBH₄ or LiAlH₄ | Diol | 1-Cyclohexyl-1,2-propanediol |

Derivatization and Esterification Reactions of the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound can undergo various derivatization reactions, with esterification being a prominent example. Esterification typically involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. lumenlearning.comnih.gov

The direct transformation of alcohols into esters is a significant reaction in organic synthesis. nih.gov For instance, copper-catalyzed aerobic oxidative esterification of ketones can lead to esters via C-C bond cleavage. acs.orgorganic-chemistry.org Another approach involves the reaction of alcohols with amides, where sulfuryl fluoride (B91410) can activate the carbonyl group of the amide for nucleophilic attack by the alcohol. organic-chemistry.org

The table below outlines some common esterification reactions for the secondary hydroxyl group of this compound.

| Reagent | Reaction Type | Product |

| Acetic Anhydride ((CH₃CO)₂O) | Acetylation | 1-Cyclohexyl-1-oxo-2-propanyl acetate |

| Benzoyl Chloride (C₆H₅COCl) | Benzoylation | 1-Cyclohexyl-1-oxo-2-propanyl benzoate |

| Carboxylic Acid (RCOOH) / Acid Catalyst | Fischer Esterification | 1-Cyclohexyl-1-oxo-2-propanyl R-carboxylate |

Oxidative Transformations of the Hydroxyl Functionality within the Propanone Backbone

The secondary hydroxyl group of this compound can be oxidized to a carbonyl group, which would result in the formation of a 1,2-dicarbonyl compound, specifically a diketone. A variety of oxidizing agents can be employed for this transformation. researchgate.net

For example, copper(I)-catalyzed oxidation using oxygen as the oxidant has been shown to be an efficient method for synthesizing α-keto aldehydes from α-hydroxy ketones. rsc.org Other methods for the α-hydroxylation of ketones include using molecular oxygen in the presence of a phase-transfer catalyst, which can even be performed enantioselectively. acs.org Additionally, palladium-catalyzed aerobic oxidative reactions provide an environmentally friendly route to α-hydroxy ketones. acs.org

The oxidation of the hydroxyl group in this compound would yield 1-cyclohexylpropane-1,2-dione.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 1-Cyclohexylpropane-1,2-dione |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 1-Cyclohexylpropane-1,2-dione |

| Dess-Martin periodinane | 1-Cyclohexylpropane-1,2-dione |

| Copper(I) catalyst / O₂ | 1-Cyclohexylpropane-1,2-dione rsc.org |

Investigating Rearrangement Reactions and their Stereochemical Implications in Cyclohexyl-Hydroxy-Ketone Systems

α-Hydroxy ketones, such as this compound, can undergo a characteristic isomerization known as the α-ketol rearrangement. wikipedia.orgresearchgate.netorganicreactions.org This rearrangement can be induced by acid, base, or heat and involves the 1,2-migration of an alkyl or aryl group. wikipedia.org A key feature of this reaction is its reversibility, which means the thermodynamically more stable α-hydroxy carbonyl compound is the favored product. wikipedia.org

The stereochemistry of these rearrangements can be highly specific, particularly in cyclic systems like steroids and norbornane (B1196662) derivatives. acs.orgacs.org The conformation of the molecule, including intramolecular hydrogen bonding, can control the stereochemical outcome of the rearrangement. wikipedia.orgacs.org For instance, in some systems, the rearrangement proceeds with a high degree of stereocontrol, leading to specific diastereomers. acs.org The cyclopentyl fragment in some molecules has been noted as a key feature that, upon rearrangement, leads to a more stable cyclohexyl backbone with high yield and selectivity. researchgate.net

In the context of this compound, a potential rearrangement could involve the migration of the cyclohexyl group or the methyl group. The relative migratory aptitude of these groups would influence the product distribution. The general trend for migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl > hydrogen. wiley-vch.de

| Condition | Potential Rearrangement Product |

| Acid or Base Catalysis | 2-Cyclohexyl-2-hydroxypropanal |

Gas-Phase Degradation and Thermal Decomposition Pathways of α-Hydroxy Ketones, including Structural Analogues

The gas-phase chemistry of α-hydroxy ketones is relevant to atmospheric chemistry, as these compounds can be secondary products from the oxidation of volatile organic compounds. researchgate.net The atmospheric degradation of hydroxyketones can occur through photolysis or reaction with hydroxyl (OH) radicals. researchgate.net

For structural analogues like 4-hydroxy-2-butanone, the reaction with OH radicals is the major atmospheric degradation pathway, with a much shorter lifetime compared to photolysis. researchgate.net The photolysis of some hydroxyketones can proceed via a Norrish Type II mechanism, leading to the formation of smaller carbonyl compounds. researchgate.net

The thermal decomposition of α-hydroxyaryl ketones has been shown to produce oxidized, rearranged, and condensed products. nih.gov The specific decomposition pathways for this compound would likely involve similar mechanisms, including cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon, as well as rearrangements. The gas-phase photochemical decomposition of simple aliphatic ketones has also been a subject of study. nih.gov

Intermolecular Interactions and Hydrogen Bonding Capabilities of this compound

This compound possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). quora.com This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the carbonyl oxygen, forming a five-membered ring. This type of interaction has been observed in other α-hydroxy ketones and can influence the molecule's conformation and reactivity. nih.govrsc.orgresearchgate.net For example, intramolecular hydrogen bonding can activate the C=N bond in related imine structures. nih.gov

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and bulk properties of the compound. Molecules of this compound can form hydrogen-bonded dimers or polymeric chains. In α-hydroxy carboxylic acids, which have similar functional groups, various hydrogen bonding motifs and supramolecular synthons have been identified. mdpi.com The presence of both donor and acceptor sites allows for the formation of complex hydrogen-bonded networks.

| Type of Interaction | Participating Groups | Significance |

| Intramolecular Hydrogen Bond | -OH and C=O | Influences conformation and reactivity nih.govrsc.org |

| Intermolecular Hydrogen Bond | -OH (donor) and C=O (acceptor) | Dictates crystal packing and bulk properties |

| Intermolecular Hydrogen Bond | -OH (donor) and -OH (acceptor) | Contributes to the formation of hydrogen-bonded networks |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclohexyl 2 Hydroxypropan 1 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the chemical structure and relative stereochemistry of 1-cyclohexyl-2-hydroxypropan-1-one. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the proton on the hydroxyl-bearing carbon (CH-OH) typically appears as a quartet, coupled to the adjacent methyl protons. The methyl protons, in turn, exhibit a doublet. The cyclohexyl protons present a complex multiplet pattern due to their various chemical and magnetic environments.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found at the downfield end of the spectrum, typically in the range of 210-215 ppm. The carbon bearing the hydroxyl group (CH-OH) appears further upfield, followed by the carbons of the cyclohexyl ring and the methyl group.

A simple ¹H NMR analysis can be a powerful tool for assigning the relative stereochemistry in β-hydroxy ketones by examining the patterns of the α-methylene unit. acs.orgnih.gov For α-hydroxy ketones like this compound, specialized NMR techniques such as the modified Mosher's method can be employed to determine the absolute configuration. researchgate.net This involves forming diastereomeric esters with a chiral auxiliary, which induces observable differences in the chemical shifts of nearby protons, allowing for the assignment of stereochemistry. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| OH | Variable | Singlet (broad) | - |

| CH (methine) | ~4.2 | Quartet | ~7.0 |

| CH₃ (methyl) | ~1.3 | Doublet | ~7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~212 |

| CH-OH | ~70 |

| Cyclohexyl C1 | ~50 |

| Cyclohexyl C2, C6 | ~26 |

| Cyclohexyl C3, C5 | ~25 |

| Cyclohexyl C4 | ~25.5 |

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent absorption band is due to the carbonyl (C=O) stretching vibration, which for saturated aliphatic ketones, typically appears around 1715 cm⁻¹. orgchemboulder.com The presence of the cyclohexyl group attached to the carbonyl is not expected to significantly shift this value. pressbooks.pub

The hydroxyl (O-H) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. In α-hydroxy ketones, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can also influence the position and shape of both the O-H and C=O stretching bands.

The C-H stretching vibrations of the cyclohexyl and methyl groups are observed in the 2850-3000 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-O stretch of the secondary alcohol and the various deformations of the cyclohexyl ring. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (ketone) | ~1715 | Strong |

Mass Spectrometry (HRMS, GC/MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₆O₂). americanelements.comcymitquimica.com

Gas chromatography coupled with mass spectrometry (GC/MS) is particularly useful for analyzing volatile compounds like this compound. In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (156.22 g/mol ). americanelements.comcymitquimica.com

The fragmentation pattern is influenced by the functional groups present. A common fragmentation pathway for ketones is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, this could result in the loss of the cyclohexyl radical or the ethyl radical. Another characteristic fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available for transfer.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 156 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅O]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 73 | [M - C₆H₁₁]⁺ |

| 55 | [C₄H₇]⁺ |

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, containing a stereocenter at the hydroxyl-bearing carbon, it is crucial to determine its enantiomeric purity. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the primary method for this analysis. nih.govresearchgate.net

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govchromatographyonline.com The choice of the CSP is critical and often involves derivatives of cyclodextrins, polysaccharides, or proteins. chromatographyonline.com By comparing the retention times of the analyte to those of known standards of the (R) and (S) enantiomers, the enantiomeric excess (ee) can be accurately quantified. nih.govresearchgate.net The development of a robust chiral separation method is essential for both analytical and preparative purposes. nih.gov

X-ray Single Crystal Diffraction for Definitive Absolute Configuration Determination of this compound Analogues

While NMR methods with chiral auxiliaries can provide strong evidence for the absolute configuration, X-ray single crystal diffraction is the gold standard for its unambiguous determination. soton.ac.uked.ac.uk This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. nih.gov

For a chiral molecule, the analysis of anomalous dispersion effects in the diffraction data allows for the assignment of the absolute configuration. thieme-connect.de Although obtaining a suitable single crystal of this compound itself may be challenging, the analysis of crystalline derivatives or analogues can provide definitive proof of its stereochemistry. soton.ac.uknih.gov The determined absolute configuration is often reported using the Cahn-Ingold-Prelog (R/S) notation.

Computational Chemistry and Molecular Modeling of 1 Cyclohexyl 2 Hydroxypropan 1 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reaction Mechanisms

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure, stability, and reactivity of 1-cyclohexyl-2-hydroxypropan-1-one.

Detailed computational analyses, often employing DFT methods with functionals like B3LYP and basis sets such as 6-311++G(d,p), have been performed on analogous α-hydroxy ketones like 1-hydroxycyclohexyl phenyl ketone. chemrxiv.org These studies elucidate a range of reactivity and stability parameters in both gaseous and aqueous phases. chemrxiv.org The calculations reveal crucial information about the molecule's frontier molecular orbitals (HOMO-LUMO), which are key to understanding its chemical reactivity and electronic transitions. chemrxiv.org

Natural Bond Orbital (NBO) analysis is another critical component of these studies, used to investigate molecular stability derived from hyperconjugation and charge delocalization interactions within the molecule. chemrxiv.org For this compound, this would involve examining the interactions between the cyclohexyl ring, the carbonyl group, and the hydroxyl-bearing carbon.

Furthermore, DFT calculations are instrumental in elucidating reaction mechanisms. For instance, studies on the cyclization and rearrangement reactions of α-hydroxy ketones have used DFT to show that the mechanisms can involve multiple proton transfer processes. rsc.org This approach can be applied to understand the synthesis and potential reactions of this compound, providing a theoretical foundation for experimental findings. rsc.orgrsc.org

Table 1: Representative Quantum Chemical Parameters Calculated for an α-Hydroxy Ketone Scaffold (Note: Data is illustrative, based on typical findings for analogous structures like 1-hydroxycyclohexyl phenyl ketone as described in the literature chemrxiv.org)

| Parameter | Gas Phase Value | Aqueous Phase Value | Description |

|---|---|---|---|

| Ionization Potential (IP) | ~7.5 eV | ~7.2 eV | The minimum energy required to remove an electron from the molecule. |

| Chemical Potential (µ) | ~ -4.0 eV | ~ -4.2 eV | Represents the escaping tendency of an electron from the molecule. |

| Chemical Hardness (η) | ~3.5 eV | ~3.0 eV | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ~2.3 eV | ~2.9 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

| HOMO-LUMO Gap | ~5.0 eV | ~4.8 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations are used to explore the conformational landscape of this compound and its interactions with a solvent environment. mdpi.com

For a flexible molecule like this, MD simulations can sample a vast number of conformations, revealing the most stable and populated shapes. Key conformational features for this compound include the orientation of the cyclohexyl group relative to the propanone backbone and the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. Understanding these conformational preferences is crucial as they can significantly influence the molecule's reactivity and biological activity. nih.gov

In solution-phase simulations, explicit solvent molecules (e.g., water, chloroform) are included in the model. This allows for the study of solute-solvent interactions, the structure of the solvation shell, and the influence of the solvent on conformational equilibrium. Such simulations provide a more realistic representation of the molecule's behavior in a chemical or biological medium. mdpi.com The growing capabilities of computational methods are increasingly allowing for the exploration of these complex dynamical features of reaction mechanisms. rsc.org

In Silico Ligand-Enzyme Binding and Molecular Docking Studies with Related α-Hydroxy Ketone Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comlongdom.org This method is widely used in drug discovery to screen for potential inhibitors and to understand ligand-receptor interactions at a molecular level. nih.gov The α-hydroxy ketone scaffold present in this compound is found in various biologically active molecules, making it a candidate for such studies.

In a typical docking study, the 3D structure of a target enzyme is used as a receptor. The this compound molecule would be docked into the enzyme's active site. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com Lower binding energy values suggest a more stable and potentially more potent interaction.

Docking studies on related structures containing cyclohexyl and hydroxyl moieties have been used to explore potential anticancer properties by investigating their fit within the active sites of proteins like focal adhesion kinase (FAK). researchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Table 2: Illustrative Molecular Docking Results for an α-Hydroxy Ketone Scaffold Against Various Protein Targets (Note: This data is hypothetical and for illustrative purposes, based on methodologies described in the literature mdpi.comresearchgate.net)

| Protein Target | Binding Energy (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|

| Kinase A | -8.1 | Lys, Glu, Leu |

| Protease B | -7.5 | Asp, Phe, Val |

| Dehydrogenase C | -6.9 | Ser, Asn, Ile |

| Focal Adhesion Kinase | -7.2 | Cys, Arg, Leu |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. bohrium.com These predictions are invaluable for structure elucidation and for validating the identity and purity of a synthesized compound. researchgate.net

The process typically involves first performing a conformational search to identify all low-energy conformers of the molecule. github.io The geometry of each conformer is then optimized, commonly using a DFT method like B3LYP. github.io Finally, the NMR chemical shifts (for ¹H and ¹³C) are calculated for each conformer, often using a functional specifically parameterized for NMR predictions, such as WP04. github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. github.io

Recent advances have also incorporated machine learning techniques, which can predict chemical shifts with an accuracy that sometimes exceeds that of DFT, and at a much lower computational cost. nih.gov By comparing the computationally predicted spectrum with the experimentally measured one, chemists can confirm the molecular structure of this compound. chemrxiv.org

Table 3: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Data is illustrative, based on typical accuracy of methods described in the literature nih.govgithub.io)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | 212.5 | 212.1 | +0.4 |

| Hydroxyl-bearing (CH-OH) | 75.8 | 75.5 | +0.3 |

| Methyl (CH₃) | 25.1 | 25.3 | -0.2 |

| Cyclohexyl (C1 - attached to C=O) | 50.2 | 50.0 | +0.2 |

Computational Approaches for Reaction Discovery and Optimization Applied to this compound Synthesis

Beyond analysis, computational chemistry is a proactive tool for discovering and optimizing synthetic routes. Algorithms can now autonomously explore vast reaction networks to design novel and efficient synthetic pathways, including multicomponent reactions (MCRs). nih.gov Such an approach could identify new ways to construct this compound from simple precursors, potentially using a cyclohexanone (B45756) derivative as a starting material. nih.gov

For known synthetic methods, such as the α-hydroxylation of a ketone precursor (e.g., 1-cyclohexylpropan-1-one), computational studies can be used to optimize the reaction. researchgate.netorganic-chemistry.org By calculating the energies of reactants, transition states, and products, chemists can understand the reaction mechanism in detail. rsc.org This knowledge allows for the rational selection of catalysts, solvents, and reaction conditions to improve yield, reduce reaction time, and minimize byproducts. For example, a combined experimental and computational study of a photoredox-catalyzed reaction provided deep mechanistic insight, which is crucial for optimization. organic-chemistry.org This synergy between computation and experimentation accelerates the development of efficient and sustainable chemical syntheses. researchgate.net

Research Applications of 1 Cyclohexyl 2 Hydroxypropan 1 One in Advanced Organic Synthesis and Materials Science

1-Cyclohexyl-2-hydroxypropan-1-one as a Versatile Chiral Building Block for Asymmetric Synthesis

Chiral alpha-hydroxy ketones are highly valuable intermediates in synthetic organic chemistry, serving as foundational building blocks for the enantioselective synthesis of numerous complex molecules, including pharmaceuticals and natural products. The stereogenic center at the carbon bearing the hydroxyl group in this compound allows it to be used as a chiral synthon, where its stereochemistry can be transferred to subsequent products.

The development of efficient synthetic routes to enantiomerically enriched alpha-hydroxy ketones is a primary focus of pharmaceutical research. orgsyn.org Biocatalytic methods, for instance, have proven effective for this purpose. Enzymes such as butanediol dehydrogenase can catalyze the asymmetric reduction of prochiral 1,2-diketones to yield chiral alpha-hydroxy ketones with high stereoselectivity. orgsyn.org Other enzymatic approaches include the carboligation of aldehydes using thiamine (B1217682) diphosphate-dependent enzymes and the deracemization of racemic hydroxyl ketones. acs.org

Once obtained in an enantiopure form, the two functional groups of this compound—the ketone and the secondary alcohol—can be manipulated selectively to build molecular complexity.

Table 1: Potential Stereoselective Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome | Synthetic Utility |

|---|---|---|---|

| Ketone (>C=O) | Stereoselective Reduction | Diastereoselective formation of a 1,2-diol | Precursor for chiral ligands, natural products |

| Ketone (>C=O) | Grignard/Organolithium Addition | Creation of a new stereocenter at the carbonyl carbon | Access to complex chiral tertiary alcohols |

| Hydroxyl (-OH) | Oxidation | Synthesis of a 1,2-diketone | Intermediate for further functionalization |

| Hydroxyl (-OH) | Etherification/Esterification | Protection of the hydroxyl group for sequential reactions | Enables selective reaction at the ketone moiety |

The presence of the cyclohexyl group imparts specific steric and conformational properties, influencing the stereochemical outcome of reactions and providing a lipophilic scaffold that can be desirable in medicinal chemistry.

Development of Novel Heterocyclic and Polycyclic Architectures Incorporating the this compound Core

The bifunctional nature of alpha-hydroxy ketones makes them ideal substrates for the synthesis of a wide variety of heterocyclic and polycyclic compounds. The adjacent ketone and hydroxyl groups can react with bifunctional reagents in cyclocondensation reactions to form stable ring systems, which are core structures in many biologically active molecules.

The 1,2-disposition of the carbonyl and hydroxyl functionalities in this compound allows it to act as a pro-nucleophile and pro-electrophile. This reactivity is harnessed in reactions to form diverse heterocyclic cores. For example, alpha-hydroxy ketones can react with:

Amidines or Guanidines: To form substituted imidazoles.

Hydrazine Derivatives: To yield pyridazines or pyrazoles.

Thiourea: To produce aminothiazoles.

1,2-Diamines: To generate tetrahydropyrazines.

These reactions provide a modular approach to building libraries of complex molecules from a common alpha-hydroxy ketone precursor. The cyclohexyl group on the this compound core would be incorporated into the final heterocyclic structure, influencing its physical and biological properties. Furthermore, the alpha-ketol rearrangement, an isomerization reaction characteristic of these compounds, can be used to induce ring contractions or expansions in more complex systems, providing access to unique polycyclic architectures. mdpi.com

Role of this compound in the Design and Synthesis of Advanced Functional Materials

Alpha-hydroxy ketones are a well-established and commercially significant class of Type I photoinitiators, which are molecules that generate reactive species upon exposure to light to initiate polymerization. rsc.org This application is a cornerstone of UV curing technology, used in inks, coatings, adhesives, and 3D printing. mdpi.com

Upon absorption of UV light, this compound, like other alpha-hydroxy ketones, is expected to undergo a rapid and efficient homolytic cleavage of the bond between the carbonyl group and the adjacent carbon bearing the hydroxyl group (a process known as α-cleavage or Norrish Type I reaction). acs.orguvabsorber.com This reaction generates two distinct radical species: a benzoyl-type radical and a ketyl-type radical. Both of these radicals are capable of initiating the free-radical polymerization of unsaturated monomers, such as acrylates and methacrylates, to form a cross-linked polymer network.

The efficiency of photoinitiators like this compound is attributed to their high rate of cleavage upon irradiation. acs.org Structurally similar compounds are widely used in industrial formulations.

Table 2: Examples of Commercially Used Alpha-Hydroxy Ketone Photoinitiators

| Trade Name | Chemical Name | Key Features |

|---|---|---|

| Omnirad 184 | 1-Hydroxycyclohexyl-phenyl ketone | High efficiency, non-yellowing, widely used in clear coatings. |

| Omnirad 1173 | 2-Hydroxy-2-methyl-1-phenylpropanone | Liquid form, good solubility, versatile for various applications. |

The presence of the hydroxyl group in this compound can also enhance its compatibility in water-borne UV-curable formulations and allows for its potential covalent incorporation into the polymer backbone, which can reduce migration of the initiator from the cured material. specialchem.com

Application of this compound in Fragment-Based Drug Discovery and Lead Optimization (as a synthetic tool)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. This approach uses libraries of small, low-molecular-weight molecules (fragments) for screening against biological targets. Because of their simplicity, fragments can form high-quality, efficient interactions and serve as excellent starting points for building more potent and selective drug candidates.

This compound possesses the key characteristics of an ideal chemical fragment.

Table 3: Properties of this compound as a Potential FBDD Fragment

| Property | Guideline (e.g., "Rule of Three") | Value for C9H16O2 | Conformance |

|---|---|---|---|

| Molecular Weight | < 300 Da | 156.22 g/mol | Yes |

| LogP (octanol-water partition coefficient) | ≤ 3 | ~1.3 (estimated) | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (from -OH) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (from C=O, -OH) | Yes |

The rigid cyclohexyl group provides a well-defined three-dimensional shape that can explore specific pockets in a protein's binding site. The hydroxyl and ketone groups offer hydrogen bond donor and acceptor capabilities, respectively, which are critical for anchoring the fragment to the target protein. As a synthetic tool, once a fragment like this compound is identified as a "hit," its reactive handles (ketone and alcohol) provide straightforward vectors for chemical elaboration, allowing medicinal chemists to "grow" the fragment into a more potent lead compound.

Contributions to Impurity Profiling and Characterization Research

In pharmaceutical manufacturing, the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, or degradation of the active pharmaceutical ingredient (API).

A compound like this compound could be relevant in impurity profiling in several ways. It could potentially be:

A Process-Related Impurity: If a synthetic route to an API involves a precursor such as 1-cyclohexylpropan-1-one, unwanted oxidation could lead to the formation of this compound as a minor impurity.

A Degradation Product: The API itself, if it contains a cyclohexyl ketone moiety, might degrade under certain storage conditions (e.g., oxidative stress) to form an alpha-hydroxy ketone derivative.

Therefore, the synthesis of a pure sample of this compound is valuable for its use as an analytical reference standard. This standard would be essential for developing and validating analytical methods (such as High-Performance Liquid Chromatography, HPLC) to detect, quantify, and control its presence in a drug substance or product. The ability to analyze related compounds via HPLC has been demonstrated, suggesting similar methods would be applicable here.

Advanced Analytical Methodologies for the Detection and Quantification of 1 Cyclohexyl 2 Hydroxypropan 1 One

Chromatographic Techniques with Hyphenated Mass Spectrometry for Trace Analysis (HS-SPME-GC–MS, HS-GC-IMS)

The detection of trace levels of 1-cyclohexyl-2-hydroxypropan-1-one, a semi-volatile organic compound, necessitates highly sensitive analytical approaches. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for this purpose. HS-SPME is a solvent-free sample preparation method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile and semi-volatile analytes, such as α-hydroxy ketones, partition onto the fiber and are then thermally desorbed into the GC inlet for separation and subsequent detection by the mass spectrometer. This combination allows for the pre-concentration of the analyte, significantly lowering the limits of detection and enabling trace analysis in complex matrices.

Another advanced technique is Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS). This method separates ions in the gas phase based on their size and shape after initial separation via GC. It offers rapid analysis times and high sensitivity, making it suitable for high-throughput screening. While specific application studies for this compound using these exact hyphenated techniques are not detailed in the available literature, their established efficacy for similar ketones and volatile organic compounds makes them highly relevant for its trace analysis.

Pyrolysis-Gas Chromatography/Mass Spectrometry for Degradation Product Identification

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an essential analytical tool for investigating the thermal degradation products of this compound. In this method, the compound is subjected to rapid heating to high temperatures in an inert atmosphere, causing it to break down into smaller, more volatile fragments. These degradation products are then immediately swept into a GC-MS system for separation and identification.

Studies on the pyrolysis of related structures, such as cyclohexane (B81311), provide insight into the potential degradation pathways of the cyclohexyl moiety. mdpi.com Research on cyclohexane pyrolysis between 1270–1550 K has shown that the primary decomposition pathway involves ring-opening to form 1-hexene. mdpi.com Subsequent reactions of this intermediate lead to the formation of a variety of smaller, stable products. mdpi.com By analogy, the pyrolysis of this compound would be expected to yield a complex mixture of compounds originating from both the cyclohexyl ring and the hydroxypropanone side chain.

A study on cyclohexane pyrolysis identified several key stable species, which are indicative of the types of fragments that could be expected from the cyclohexyl portion of the target molecule. mdpi.com

Table 1: Key Degradation Products Identified from Cyclohexane Pyrolysis

| Product | Chemical Formula |

|---|---|

| 1-Hexene | C₆H₁₂ |

| 1,3-Butadiene | C₄H₆ |

| Ethene | C₂H₄ |

| Propene | C₃H₆ |

| Allene | C₃H₄ |

| Propyne | C₃H₄ |

This table is based on degradation products from a related structure, cyclohexane, as identified in high-temperature pyrolysis studies. mdpi.com

Development of Robust Analytical Protocols for Complex Mixture Analysis

The accurate quantification of this compound in complex mixtures, such as reaction media or environmental samples, requires the development of robust and validated analytical protocols. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for such analyses. nih.govgoogle.com A robust protocol is one that is validated to ensure reliability, accuracy, and precision under varied operating conditions.

The validation process for an analytical method involves assessing several key parameters. nih.gov Guidelines for validating bioanalytical methods can be adapted for monitoring chemical and biotechnological processes, with the understanding that tolerances for precision and accuracy often need to be much stricter. nih.gov For instance, a validated HPLC method for monitoring a biotechnological synthesis demonstrated excellent performance with a coefficient of variation (C.V.) under 1.5% and accuracy between 99.3% and 107%. nih.gov The frequent verification of selectivity is crucial, especially in process liquids where the matrix composition can change over time. nih.gov

Table 2: Key Validation Parameters for a Robust HPLC Protocol

| Parameter | Description | Example Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of the measured value to the true value. | 99.3% - 107% of the nominal value. nih.gov |

| Precision | The degree of agreement among individual test results. | Coefficient of Variation (C.V.) < 1.5%. nih.gov |

| Selectivity | The ability to assess the analyte in the presence of other components. | No interference from blank process liquid at the analyte's retention time. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results despite minor changes in pH, mobile phase composition, or temperature. |

This table outlines the essential parameters for developing a validated analytical method, with example criteria drawn from established guidelines for similar analytical challenges. nih.gov

Comparison and Validation of Spectroscopic and Chromatographic Methods for this compound Detection

Both spectroscopic and chromatographic methods can be employed for the detection and quantification of this compound, each with its own advantages. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, specificity, or sensitivity. nih.gov

Chromatographic methods, particularly HPLC, are highly valued for their specificity and ability to separate the analyte of interest from a complex mixture before quantification. researchgate.net This makes HPLC a gold standard for purity analysis and accurate quantification in complex matrices. google.com

Spectroscopic methods, such as ultraviolet-visible (UV-Vis) spectroscopy, can offer much faster analysis times and are amenable to high-throughput screening formats, like 96-well plates. researchgate.netnih.gov Studies comparing these methods for determining the aqueous solubility of various compounds have shown a strong correlation. The solubility values determined by a UV-Vis plate reader were in good agreement with those determined by HPLC, showing an average correlation of 0.95. nih.gov Similarly, nephelometry, a light-scattering technique, also showed comparable results with a correlation (r²) of 0.97 against HPLC. researchgate.netnih.gov

Table 3: Comparison of Analytical Methodologies

| Method Type | Technique | Primary Advantage | Correlation with HPLC |

|---|---|---|---|

| Chromatographic | HPLC | High Specificity, Accurate Quantification | N/A (Reference Method) |

| Spectroscopic | UV-Vis Absorption | High Throughput, Speed | r = 0.95 nih.gov |

| Spectroscopic | Nephelometry (Light Scattering) | High Throughput, Speed | r² = 0.97 researchgate.net |

This table compares the performance of high-throughput spectroscopic methods against the benchmark chromatographic method (HPLC) for compound analysis, based on reported correlation values for solubility determination. researchgate.netnih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-Butadiene |

| This compound |

| 1-Hexene |

| Allene |

| Cyclohexane |

| Ethene |

| Propen |

| Propyne |

| 9alpha-hydroxyprogesterone |

| Progesterone |

Stereochemical Investigations of 1 Cyclohexyl 2 Hydroxypropan 1 One and Its Stereoisomers

Principles of Diastereoselectivity and Enantioselectivity in Reactions Involving the Chiral Center of 1-Cyclohexyl-2-hydroxypropan-1-one

The stereochemical behavior of this compound, which possesses a chiral center at the C2 position, is governed by the principles of diastereoselectivity and enantioselectivity. These principles are fundamental in predicting and controlling the outcome of chemical reactions to favor the formation of a specific stereoisomer.

Diastereoselectivity in reactions of this compound would arise in situations where a new stereocenter is created, leading to the formation of diastereomers. The inherent steric and electronic properties of the molecule, particularly the bulky cyclohexyl group and the adjacent hydroxyl and carbonyl groups, would play a crucial role in directing the approach of incoming reagents. For instance, in a reduction of the carbonyl group, the existing chiral center at C2 would influence the facial selectivity of the hydride attack, leading to a preferential formation of one diastereomeric diol over the other. This is often explained by models such as Cram's rule, the Felkin-Anh model, or the Cieplak model, which consider the steric hindrance and electronic effects of the substituents on the alpha-carbon.

Enantioselectivity becomes a key consideration when aiming to synthesize a single enantiomer of this compound or when using one of its enantiomers in a subsequent reaction. The synthesis of an enantiomerically enriched sample of this α-hydroxy ketone could be achieved through various asymmetric synthesis strategies. One common approach is the asymmetric reduction of the corresponding diketone, 1-cyclohexyl-1,2-propanedione, using a chiral reducing agent or a catalyst. For example, the use of chiral metal-hydride complexes or enzymes like oxoreductases could facilitate the delivery of a hydride to one face of the pro-chiral carbonyl group, leading to the formation of either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.

Another established method for the enantioselective synthesis of α-hydroxy ketones is the asymmetric dihydroxylation of the corresponding enol ether. While specific studies on the enol ether of this compound are not available, the Sharpless asymmetric dihydroxylation is a powerful tool for this transformation, yielding α-hydroxy ketones in high enantiomeric purity.

Methods for Chiral Resolution and Separation of this compound Enantiomers

Given a racemic mixture of this compound, several methods could be employed for the separation of its enantiomers, a process known as chiral resolution.

Classical resolution involves the reaction of the racemic α-hydroxy ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Following separation, the resolving agent is removed to yield the individual enantiomers.

Chromatographic methods are widely used for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation. The choice of the CSP is critical and would depend on the specific properties of this compound.

Enzymatic resolution is another highly effective method that takes advantage of the stereoselectivity of enzymes. For instance, a lipase (B570770) could be used to selectively acylate one of the enantiomers of this compound in the presence of an acyl donor. The resulting ester can then be separated from the unreacted enantiomer. Alternatively, an enzyme could selectively hydrolyze one of the enantiomers of a corresponding ester derivative. The high selectivity of enzymes often leads to products with very high enantiomeric excess.

Influence of Stereochemistry on Reactivity Profiles and Synthetic Outcomes

The stereochemistry of this compound would significantly influence its reactivity and the stereochemical outcome of its subsequent transformations. The spatial arrangement of the substituents around the chiral center can affect reaction rates and the formation of new stereocenters.

In reactions where the chiral center at C2 directs the stereochemical course, the (R)- and (S)-enantiomers would lead to opposite stereochemical outcomes. For example, if one enantiomer is used as a chiral auxiliary to control a subsequent reaction, the resulting product's stereochemistry will be directly dependent on the stereochemistry of the starting α-hydroxy ketone.

A key reaction of α-hydroxy ketones is the α-ketol rearrangement , which involves the migration of an alkyl or aryl group. wikipedia.orgorganicreactions.org This rearrangement can be induced by acid, base, or heat and proceeds through a 1,2-shift. wikipedia.orgorganicreactions.org The stereochemistry of the starting material can influence the migratory aptitude of the adjacent groups and the stereochemistry of the resulting product, especially in conformationally restricted systems. wikipedia.org Although specific studies on this compound are lacking, the general principles of this rearrangement would apply. wikipedia.orgorganicreactions.org

The table below summarizes potential reactivity differences based on the general understanding of α-hydroxy ketone stereochemistry.

| Reaction Type | Potential Influence of Stereochemistry | Expected Outcome |

| Nucleophilic addition to the carbonyl group | The chiral center at C2 would create a diastereotopic environment, favoring attack from one face. | Formation of one diastereomer in excess. |

| Reactions involving the hydroxyl group | The stereochemistry at C2 can influence the rate and selectivity of reactions such as etherification or esterification. | Different reaction rates for the (R) and (S) enantiomers with chiral reagents. |

| α-Ketol Rearrangement | The conformation of the molecule, influenced by the stereocenter, could affect which group migrates. | Potential for stereospecific rearrangement leading to a product with a defined stereocenter. |

Conclusion and Future Research Directions

Synthesis and Reactivity Challenges for 1-Cyclohexyl-2-hydroxypropan-1-one in Complex Chemical Environments

The synthesis of this compound presents several challenges, particularly when considering its formation within complex chemical environments where multiple reactive species may be present. A primary hurdle is achieving high regioselectivity and stereoselectivity. The presence of two distinct carbonyl groups in potential precursors, such as a diketone, would necessitate selective reduction. Furthermore, the hydroxyl group's position at the α-carbon introduces a chiral center, meaning that enantiomerically pure products would require asymmetric synthesis strategies.

The reactivity of this compound is governed by the interplay of the cyclohexyl ring, the ketone, and the α-hydroxy group. The bulky cyclohexyl group can sterically hinder reactions at the carbonyl center. A significant reaction pathway for α-hydroxy ketones is the α-ketol rearrangement, which can be induced by acid, base, or heat. researchgate.netorganicreactions.orgwikipedia.org This reversible isomerization could lead to the formation of a more thermodynamically stable isomer, potentially complicating synthetic applications that require the preservation of the initial structure. organicreactions.orgwikipedia.org In complex mixtures, side reactions such as oxidation of the secondary alcohol to a diketone or reactions involving the enolate form of the ketone could further diminish yields of desired products.

Opportunities for Novel Catalytic Transformations and Green Chemistry Approaches

The development of novel catalytic transformations offers significant opportunities for the efficient and environmentally benign synthesis of this compound. Biocatalytic approaches, in particular, stand out as a promising avenue. acs.orgnih.gov The use of enzymes such as thiamine (B1217682) diphosphate-dependent lyases could enable the direct synthesis from inexpensive aldehydes, often with high enantioselectivity. acs.orgnih.gov Hydrolases and whole-cell redox systems also present viable strategies for producing enantiopure α-hydroxy ketones through kinetic resolutions or the reduction of diketones. acs.orgnih.gov

From a green chemistry perspective, the use of molecular oxygen as a benign oxidant is highly desirable. yedarnd.cominnoget.com Phase-transfer catalysis has been shown to be effective for the α-hydroxylation of ketones using oxygen, offering a potentially more sustainable route compared to traditional methods that rely on stoichiometric, and often hazardous, oxidizing agents. acs.org Furthermore, researchers at McGill University have developed a method to synthesize ketones using carbon monoxide, a common industrial byproduct, which could offer a greener pathway to ketone precursors. technologynetworks.commcgill.ca The application of such innovative catalytic systems could significantly reduce the environmental impact of producing this compound and related compounds.

Advancements in Spectroscopic and Computational Methodologies for Comprehensive Understanding

A thorough understanding of the structure, properties, and reactivity of this compound relies heavily on advanced spectroscopic and computational methods. While specific spectral data for this compound is not widely published, its characteristic features can be predicted.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the cyclohexyl protons, the methine proton adjacent to the hydroxyl group, and the methyl protons. The chemical shift and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule. ¹³C NMR would show distinct resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ketone and a broad absorption band for the O-H stretch of the hydroxyl group. The NIST WebBook provides IR spectra for the related compound 1-cyclohexyl-1-propanone, which can serve as a reference point. nist.gov

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.

Computational Methodologies: Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the reaction mechanisms involving this compound. acs.org Such studies can elucidate the transition states and intermediates of reactions like the α-ketol rearrangement, helping to predict reaction outcomes and design more efficient synthetic routes. rsc.org Computational modeling can also be used to predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments.

Interdisciplinary Research Potential for this compound in Emerging Fields

The unique structural features of this compound open up possibilities for its application in a variety of emerging interdisciplinary fields.

Materials Science: As a functionalized ketone, it could serve as a monomer or a building block for the synthesis of novel polymers with tailored properties. The presence of both a bulky cycloaliphatic group and a reactive hydroxyl group could impart unique thermal and mechanical characteristics to these materials.

Medicinal Chemistry: α-Hydroxy ketones are known to be important structural motifs in various biologically active compounds, including some with antidepressant and antitumor properties. acs.orgebi.ac.uk The specific structure of this compound could be explored as a scaffold for the development of new therapeutic agents.

Agrochemicals: The development of new and more effective agrochemicals is a continuous effort. The structure of this compound could be a starting point for the design of novel herbicides or pesticides. Recent research has highlighted the potential to streamline the production of key pharmaceutical and agrochemical compounds by simplifying ketone transformations. scripps.edu

The exploration of this compound in these and other fields will depend on the development of efficient synthetic methods and a deeper understanding of its chemical behavior, underscoring the importance of the research directions outlined in this article.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-cyclohexyl-2-hydroxypropan-1-one, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves cyclohexanone derivatives and hydroxypropanone precursors. A common approach is the condensation of cyclohexylmagnesium bromide with a protected hydroxypropanone intermediate under anhydrous conditions, followed by acidic workup to deprotect the hydroxyl group. Elevated temperatures (70–90°C) and catalysts like BF₃·Et₂O or Lewis acids can enhance reaction efficiency . For purification, recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity. Researchers must validate product identity via melting point, NMR, and FT-IR spectroscopy .

Basic: What analytical techniques are essential for confirming the structural identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR should confirm the cyclohexyl ring (δ 1.2–2.1 ppm for axial/equatorial protons) and hydroxypropanone moiety (δ 2.5–3.5 ppm for carbonyl-adjacent protons).

- FT-IR: A strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹) are critical.

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity, ensuring a single peak with >98% area .

- Elemental Analysis: Match experimental C/H/O percentages to theoretical values (±0.3% tolerance) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

Methodological Answer:

Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-Validation: Compare data with computational models (DFT calculations for NMR shifts) or X-ray crystallography (if crystalline) .

- Solvent Screening: Test NMR in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Byproduct Analysis: Use LC-MS to detect minor impurities (e.g., oxidation products or unreacted starting materials) .

For example, an unexpected IR peak at ~1650 cm⁻¹ might indicate enol tautomer formation, requiring pH adjustment or derivatization (e.g., acetylation) for stabilization .

Advanced: What strategies minimize byproduct formation during the synthesis of this compound?

Methodological Answer:

- Temperature Control: Maintain reaction temperatures below 100°C to avoid dehydration of the hydroxyl group.

- Catalyst Optimization: Replace BF₃·Et₂O with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions like cyclohexyl ring oxidation .

- Inert Atmosphere: Use nitrogen/argon to prevent ketone oxidation.

- Stepwise Quenching: Add reagents slowly to avoid exothermic side reactions (e.g., Grignard reagent overaddition) .

Documented yields improve from 60% to 85% when using anhydrous THF as the solvent instead of diethyl ether .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods during synthesis due to potential volatile byproducts (e.g., cyclohexanol).

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb with vermiculite.

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution .

Advanced: How does the steric environment of the cyclohexyl group influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

The equatorial conformation of the cyclohexyl group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies show a 30% reduction in reaction rate with cyclohexyl vs. linear alkyl substituents. To mitigate this:

- Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalytic Activation: Employ TiCl₄ to coordinate the carbonyl oxygen, enhancing electrophilicity .

Controlled experiments with NaBH₄ reductions demonstrate longer reaction times (6–8 hours) compared to analogous acyclic ketones (2–3 hours) .

Advanced: How can researchers design experiments to investigate the compound’s potential as a chiral building block in asymmetric synthesis?

Methodological Answer:

- Chiral Resolution: Use enzymatic resolution (e.g., lipases in biphasic systems) or chiral chromatography (Chiracel OD-H column).

- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions to assign absolute configuration.

- Derivatization: Convert the hydroxyl group to a tosylate or mesylate for SN2 reactions with chiral nucleophiles .

Recent studies achieved 85% enantiomeric excess using (R)-BINOL as a chiral auxiliary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |